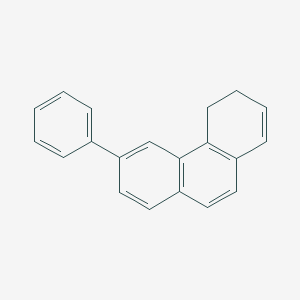![molecular formula C8H16Si B12544019 Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane CAS No. 142449-26-1](/img/structure/B12544019.png)
Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclopropene ring, which is a three-membered ring containing a double bond, attached to a silicon atom through a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane typically involves the reaction of a cyclopropene derivative with a trimethylsilyl reagent. One common method is the reaction of 1-methylcycloprop-2-en-1-ylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
科学的研究の応用
Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in modifying biomolecules for research purposes.
Medicine: Explored for its potential in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane involves its ability to form stable carbon-silicon bonds. The cyclopropene ring provides a reactive site for various chemical transformations, while the trimethylsilyl group imparts stability and solubility to the compound. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
Trimethylsilylcyclopropane: Similar structure but lacks the double bond in the cyclopropene ring.
Trimethylsilylpropene: Contains a double bond but lacks the three-membered ring structure.
Trimethylsilylcyclobutane: Contains a four-membered ring instead of a three-membered ring.
Uniqueness
Trimethyl[(1-methylcycloprop-2-en-1-yl)methyl]silane is unique due to the presence of both a cyclopropene ring and a trimethylsilyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
142449-26-1 |
|---|---|
分子式 |
C8H16Si |
分子量 |
140.30 g/mol |
IUPAC名 |
trimethyl-[(1-methylcycloprop-2-en-1-yl)methyl]silane |
InChI |
InChI=1S/C8H16Si/c1-8(5-6-8)7-9(2,3)4/h5-6H,7H2,1-4H3 |
InChIキー |
VWRNKIAMHIGLBJ-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C1)C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


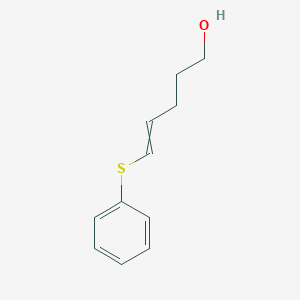
![9-Benzylidenenaphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12543938.png)
![Chloro(3-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)mercury](/img/structure/B12543940.png)
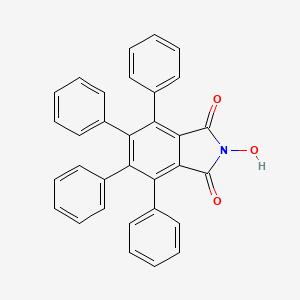

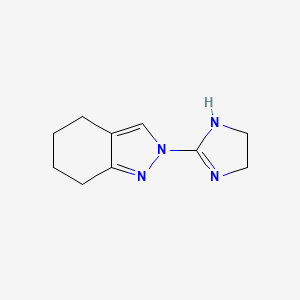
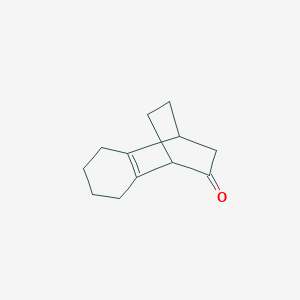
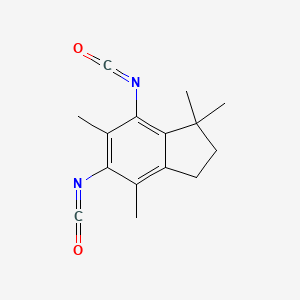
![Morpholine, 4-[2-[1-(4-morpholinyl)heptyl]-4-(phenylmethyl)-5-oxazolyl]-](/img/structure/B12543978.png)
![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
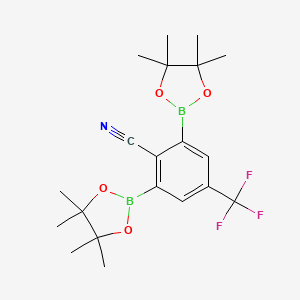
![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
